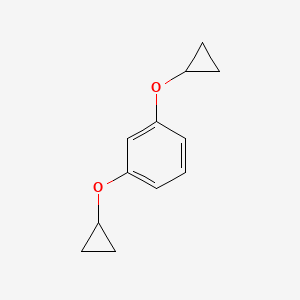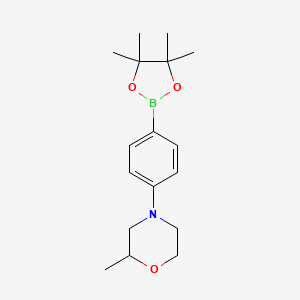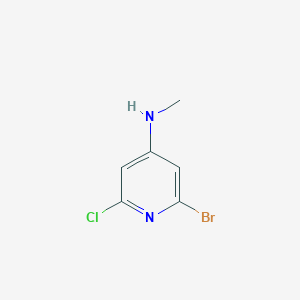
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one is a heterocyclic compound that features a unique combination of a thiophene ring and an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-allylcarbamates with hypervalent iodine compounds in a hexafluoroisopropanol medium . Another approach is the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature .
Industrial Production Methods
Industrial production methods for oxazolidinones, including this compound, often involve the use of phosgene or its derivatives for the cyclization of amino alcohols . due to the hazardous nature of phosgene, alternative methods using safer reagents like diethyl carbonate are also employed .
化学反応の分析
Types of Reactions
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino alcohols.
Substitution: Halogenated thiophenes.
科学的研究の応用
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored as a scaffold for developing new drugs with improved efficacy and reduced resistance.
Industry: Utilized in the synthesis of advanced materials with specific electronic properties.
作用機序
The mechanism of action of 5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, oxazolidinones are known to inhibit protein synthesis by binding to the bacterial ribosome . This binding prevents the formation of the initiation complex, thereby inhibiting bacterial growth .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezoid: Another oxazolidinone in clinical trials for its antibacterial properties.
Uniqueness
5-Hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new materials and drugs with specialized functions .
特性
分子式 |
C13H19NO2S |
|---|---|
分子量 |
253.36 g/mol |
IUPAC名 |
5-hexyl-3-thiophen-3-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-5-6-12-9-14(13(15)16-12)11-7-8-17-10-11/h7-8,10,12H,2-6,9H2,1H3 |
InChIキー |
XTGCOZZSGWVWFF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CN(C(=O)O1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[[2-[[2-(2-Aminopropanoylamino)acetyl]amino]acetyl]amino]acetic acid](/img/structure/B13886920.png)
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)


![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
![6-benzyl-1,2-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline](/img/structure/B13886959.png)

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
![Tert-butyl 5-(hydroxymethyl)-5-methyl-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13886970.png)



